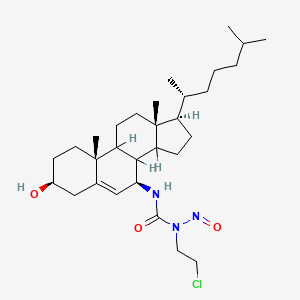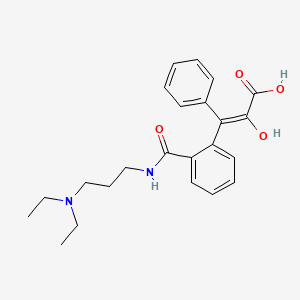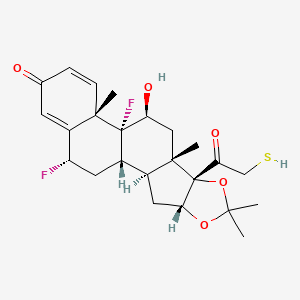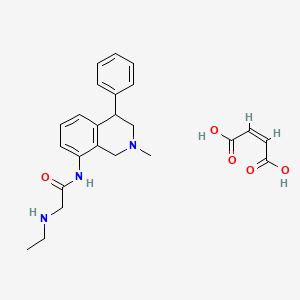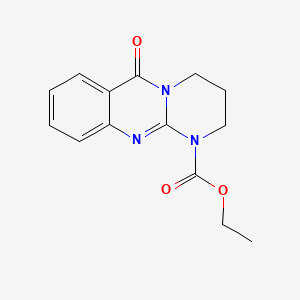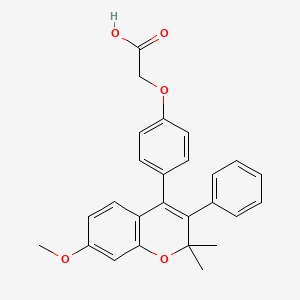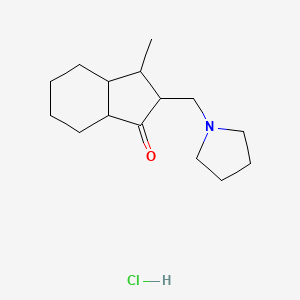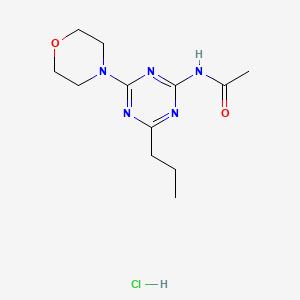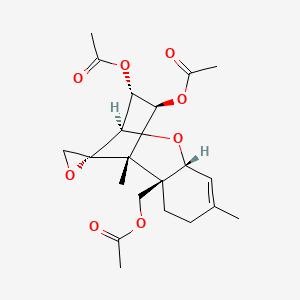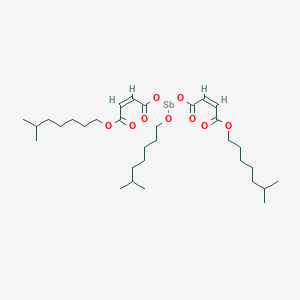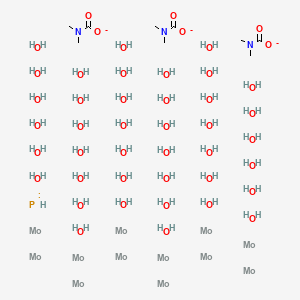
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a triazolium core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolium ring, azo coupling, and the introduction of the hydrogen sulfate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolium-based compounds and azo dyes, such as:
- 1,2,4-Triazolium derivatives
- Azo dyes like methyl orange and Congo red
Uniqueness
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is unique due to its specific structure, which combines a triazolium core with an azo linkage and a hydrogen sulfate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
72828-94-5 |
|---|---|
Molekularformel |
C21H26N6O6S |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate |
InChI |
InChI=1S/C21H25N6O2.H2O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;1-5(2,3)4/h5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZXIDZXQQYKYMNP-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


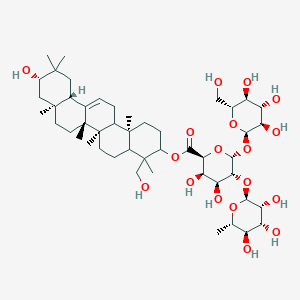
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
